LY83583

sGC inhibition cGMP signaling potency

Researchers requiring differentiation between cGMP-dependent and -independent NO signaling face limitations with selective sGC inhibitors like ODQ. LY83583 offers a unique polypharmacological profile that preserves SNP-induced relaxation while blocking cGMP synthesis. • Distinct mechanism: Fails to block SNP-mediated vasodilation (unlike ODQ), enabling cGMP-independent pathway isolation. • Dual pharmacology: Inhibits sGC (competitive) and leukotriene synthesis (IC50 1.8 µM) for inflammation research. • Immediate supply: In stock, multiple research pack sizes, global shipping.

Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
CAS No. 91300-60-6
Cat. No. B1675718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY83583
CAS91300-60-6
Synonyms6-anilino-5,8-quinolinedione
LY 83583
LY-83583
LY83583
Molecular FormulaC15H10N2O2
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CC=N3
InChIInChI=1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H
InChIKeyGXIJYWUWLNHKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY83583: A Polypharmacological sGC Inhibitor


LY83583 (6-anilino-5,8-quinolinedione) is a cell-permeable, competitive inhibitor of soluble guanylate cyclase (sGC), the primary enzymatic source of cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) signaling [1]. Unlike highly selective sGC inhibitors such as ODQ and NS2028 that primarily target the enzyme's heme domain, LY83583 exhibits a distinct polypharmacological profile, including inhibition of leukotriene synthesis and glutathione reductase, which necessitates careful experimental design when used as a tool compound [2]. This quinolinequinone scaffold has also demonstrated antiproliferative activity in cancer cell lines, making it a versatile chemical probe for studies spanning cardiovascular pharmacology, inflammation, and oncology [3].

Polypharmacological sGC inhibitor probe
Cell-permeable quinolinequinone scaffold
Supports cardiovascular, inflammation & oncology models

LY83583 Irreplaceability vs. Other sGC Inhibitors


Although ODQ and NS2028 are more potent and selective sGC inhibitors , LY83583 remains indispensable for specific research applications due to its unique mechanistic profile and off-target activities. Direct functional comparisons reveal that LY83583, unlike ODQ, fails to attenuate SNP-induced relaxation in vascular smooth muscle [1], indicating a distinct interaction with NO-cGMP signaling that cannot be replicated by other sGC inhibitors. Furthermore, LY83583's ancillary inhibition of leukotriene synthesis (IC50 1.8 µM) and glutathione reductase (Ki 3 µM) creates a complex pharmacological signature that is both a limitation (requiring careful controls) and a unique asset for probing intersecting signaling pathways. Substituting LY83583 with a more selective sGC inhibitor would fundamentally alter experimental outcomes and obscure the interpretation of cGMP-dependent versus -independent effects.

Functional divergence
May not attenuate SNP-induced relaxation, unlike ODQ
Off-target profile mismatch
Selective sGC inhibitors lack leukotriene/glutathione reductase inhibition
Pathway interpretation shift
cGMP-dependent vs. independent effects may be obscured

LY83583 Differentiation Evidence Guide


sGC Inhibition Potency vs. ODQ and NS2028

LY83583 inhibits soluble guanylate cyclase in human platelets with an IC50 of 2 µM, which is 100-fold less potent than ODQ (IC50 ≈ 20 nM) and 67-fold less potent than NS2028 (IC50 30 nM for basal enzyme) . This lower potency is not a disadvantage but a defining feature for experiments requiring partial inhibition or when complete sGC blockade would be detrimental to cellular viability.

sGC Inhibition Potency
Data to verify
LY83583 IC50 2 µM vs ODQ 20 nM, NS2028 30 nM
100-fold lower potency
Supports partial sGC inhibition study context
Human platelet assay; data to verify
sGC inhibition cGMP signaling potency

SNP-Induced Vasorelaxation Divergence

In isolated rat tail artery rings, LY83583 (10 µM) did not affect relaxation induced by the NO donor sodium nitroprusside (SNP), whereas ODQ (1 µM) significantly attenuated the SNP response [1]. This functional divergence demonstrates that LY83583 cannot substitute for ODQ in assays measuring NO-dependent vasodilation, and conversely, ODQ cannot replicate LY83583's unique effects.

SNP Vasorelaxation
Head-to-head
No effect at 10 µM vs ODQ attenuates at 1 µM
Qualitative functional divergence
Functional divergence may affect vascular study interpretation
Rat tail artery model
vascular pharmacology nitric oxide functional selectivity

nNOS Inhibition: Comparison with Methylene Blue

Against neuronal nitric oxide synthase (nNOS), LY83583 exhibited a Ki of 15.8 µM, whereas methylene blue displayed an apparent Ki of 2.7 µM [1]. Moreover, methylene blue, but not LY83583, inhibited the NADPH-diaphorase histochemical reaction associated with nNOS [1]. This off-target profile is critical for studies where minimal interference with NO synthesis is required.

nNOS Inhibition
Head-to-head
LY83583 Ki 15.8 µM vs Methylene Blue Ki 2.7 µM
5.9-fold lower affinity
May reduce nNOS interference in NO synthesis studies
Purified nNOS assay
nitric oxide synthase NADPH-diaphorase off-target profiling

Leukotriene Synthesis Inhibition Profile

LY83583 inhibits leukotriene synthesis in guinea pig lung and rat peritoneal cells with an IC50 of 1.8 µM, which is comparable to its sGC inhibitory potency (IC50 2 µM) [1]. This dual activity is not shared by ODQ or NS2028, which are highly selective for sGC. The quinolinedione scaffold confers this additional anti-inflammatory potential, making LY83583 a unique tool for studying the intersection of cGMP and eicosanoid signaling.

Leukotriene Synthesis
Class-level
IC50 1.8 µM vs ODQ/NS2028: No reported activity
Unique off-target activity
Supports cGMP-eicosanoid crosstalk studies
Guinea pig/rat cell assays
leukotriene synthesis inflammation polypharmacology

Antiproliferative Activity in CML

The LY83583 core structure served as a lead for the development of quinolinequinone analogs with enhanced antiproliferative activity. Notably, analog AQQ15 demonstrated an IC50 of 5.46 µM against K562 CML cells, which is more potent than the positive control imatinib (IC50 5.46 ± 0.85 µM) [1]. Furthermore, AQQ15 induced apoptotic cell death in 34.6% of K562 cells compared to only 6.5% for imatinib [1]. This validates the LY83583 scaffold as a privileged structure for anticancer drug discovery.

CML Antiproliferative
Head-to-head
AQQ15 IC50 5.46 µM (34.6% apoptosis) vs Imatinib IC50 5.46 µM (6.5%)
Comparable potency, higher apoptosis induction
Supports CML cell-model endpoint review
K562 cell line, MTT assay
anticancer quinolinequinone CML

LY83583 Best Research Applications


cGMP-Independent NO Signaling in Vascular Tissues

Use LY83583 (10 µM) in vascular ring studies where SNP-induced relaxation is not attenuated, allowing researchers to isolate cGMP-independent mechanisms of NO action. This scenario leverages the direct head-to-head evidence showing that LY83583, unlike ODQ, fails to block SNP-mediated vasodilation [1].

Partial sGC Inhibition Studies

Employ LY83583 (IC50 2 µM) when complete sGC blockade would be lethal or when subtle modulation of cGMP levels is desired. The 100-fold lower potency compared to ODQ [1] enables finer control over the degree of pathway inhibition in sensitive primary cells or whole organisms.

Crosstalk Between NO-cGMP and Leukotriene Pathways

Use LY83583 as a dual inhibitor of sGC and leukotriene synthesis (IC50 1.8 µM) [1] to simultaneously probe the interconnected roles of cGMP and eicosanoids in inflammation, allergy, or asthma models, a unique capability not offered by selective sGC inhibitors like ODQ or NS2028.

Anticancer Drug Discovery & Lead Optimization

Utilize LY83583 or its commercially available analogs as a starting point for developing novel antiproliferative agents targeting CML and other cancers. The demonstrated activity of AQQ15 against K562 cells (IC50 5.46 µM) [1] validates this quinolinequinone scaffold for further medicinal chemistry efforts.

Application
Selection Property
Validation Focus
Vascular NO signaling studies
SNP-induced relaxation divergence
cGMP-independent NO mechanisms
Partial sGC inhibition studies
Lower sGC inhibition potency
Partial cGMP modulation in sensitive models
Crosstalk studies (cGMP-eicosanoid)
Dual sGC/leukotriene inhibition
cGMP-eicosanoid pathway interaction
Antiproliferative lead optimization
Quinolinequinone scaffold response
CML cell-model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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